

Indirubin-3'-monoxime: A Comparative Guide to its Kinase Cross-Reactivity Profile

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Compound of Interest

Compound Name: Indirubin-3'-monoxime

Cat. No.: B1671880

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Indirubin-3'-monoxime, a derivative of the natural product indirubin, has garnered significant interest in the scientific community as a potent inhibitor of several protein kinases. Its ability to target key players in cellular signaling pathways has made it a valuable tool in cancer research and neurodegenerative disease studies. This guide provides an objective comparison of the cross-reactivity profile of **Indirubin-3'-monoxime** against a panel of kinases, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile: A Comparative Overview

Indirubin-3'-monoxime exhibits inhibitory activity against a range of kinases, with particular potency towards Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 β (GSK-3 β). Its cross-reactivity profile, however, extends to other kinase families, including c-Jun N-terminal Kinases (JNKs) and Fibroblast Growth Factor Receptor 1 (FGFR1). The following tables summarize the quantitative data on the inhibitory activity of **Indirubin-3'-monoxime** and selected alternative kinase inhibitors.

Table 1: Inhibitory Activity (IC50) of **Indirubin-3'-monoxime** Against Key Kinase Targets

Kinase Target	IC50 (nM)	Reference
CDK1/Cyclin B	180	[1]
CDK2/Cyclin A	440	N/A
CDK2/Cyclin E	250	[1]
CDK4/Cyclin D1	3330	N/A
CDK5/p25	100	[1]
CDK5/p35	65	N/A
GSK-3 β	22	[1]
JNK1	10	N/A
JNK1	800	N/A
JNK2	1400	N/A
JNK3	1000	N/A
FGFR1	<1000	N/A
Src	430 (for derivative E804)	N/A
5-Lipoxygenase	7800-10000	N/A

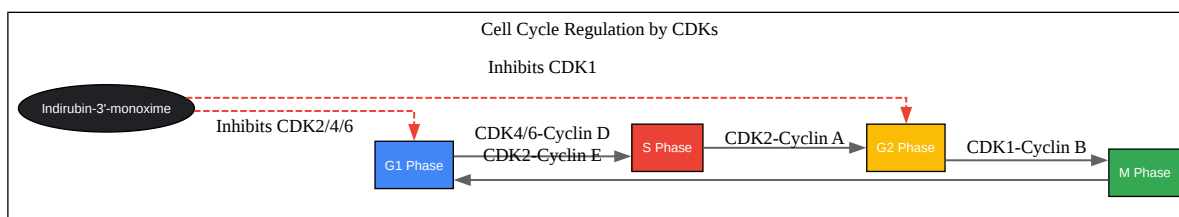
Table 2: Comparative Kinase Inhibition Profile of **Indirubin-3'-monoxime** and Alternative Inhibitors

Kinase Target	Indirubin-3'-monoxime IC50 (nM)	Roscovitine IC50 (nM)	Flavopiridol IC50 (nM)	Staurosporine IC50 (nM)
CDK1/Cyclin B	180	140	30	6
CDK2/Cyclin A	440	70	100	3
CDK2/Cyclin E	250	70	70	3
CDK4/Cyclin D1	3330	>10000	25	7
CDK5/p25	100	20	20	3
GSK-3 β	22	~3000	~300	10

Note: IC50 values are compiled from various sources and may have been determined under different assay conditions. Direct comparison should be made with caution.

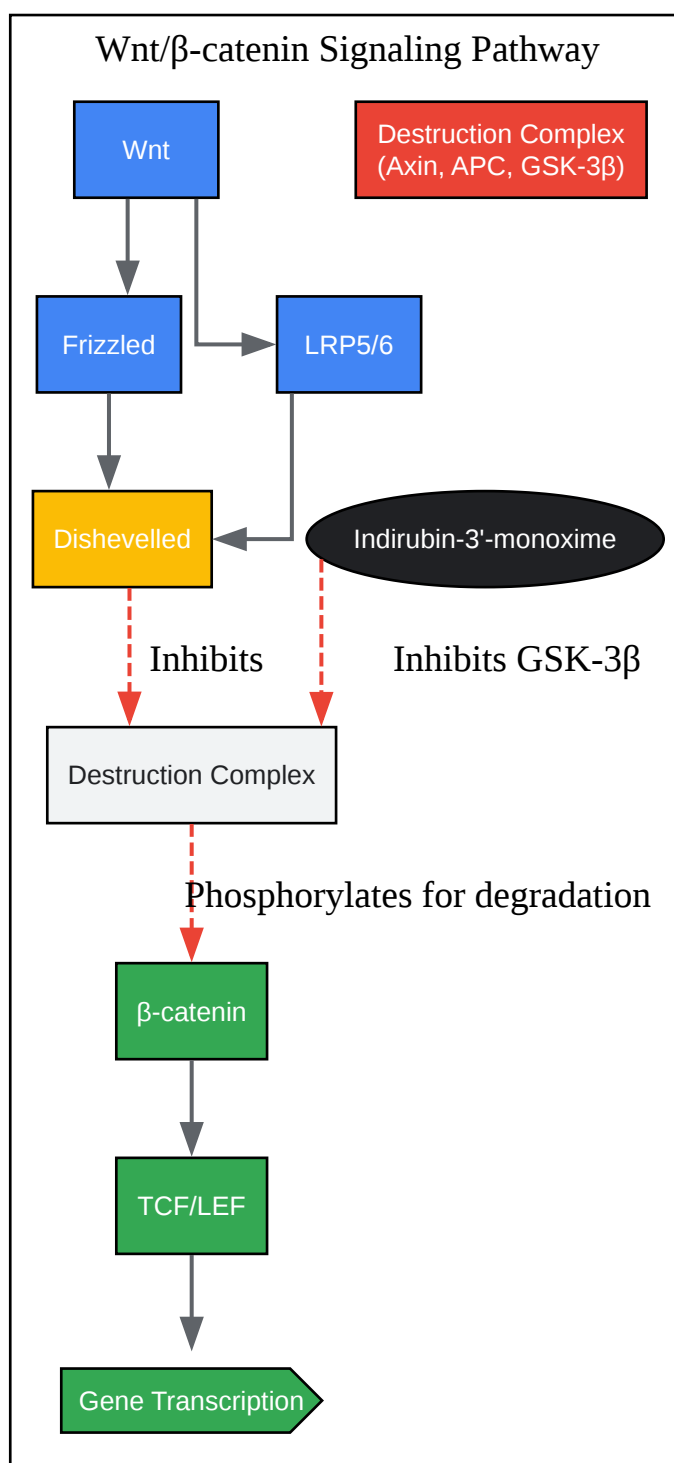
Signaling Pathways and Experimental Workflows

The inhibitory action of **Indirubin-3'-monoxime** on specific kinases has significant implications for various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for kinase profiling.



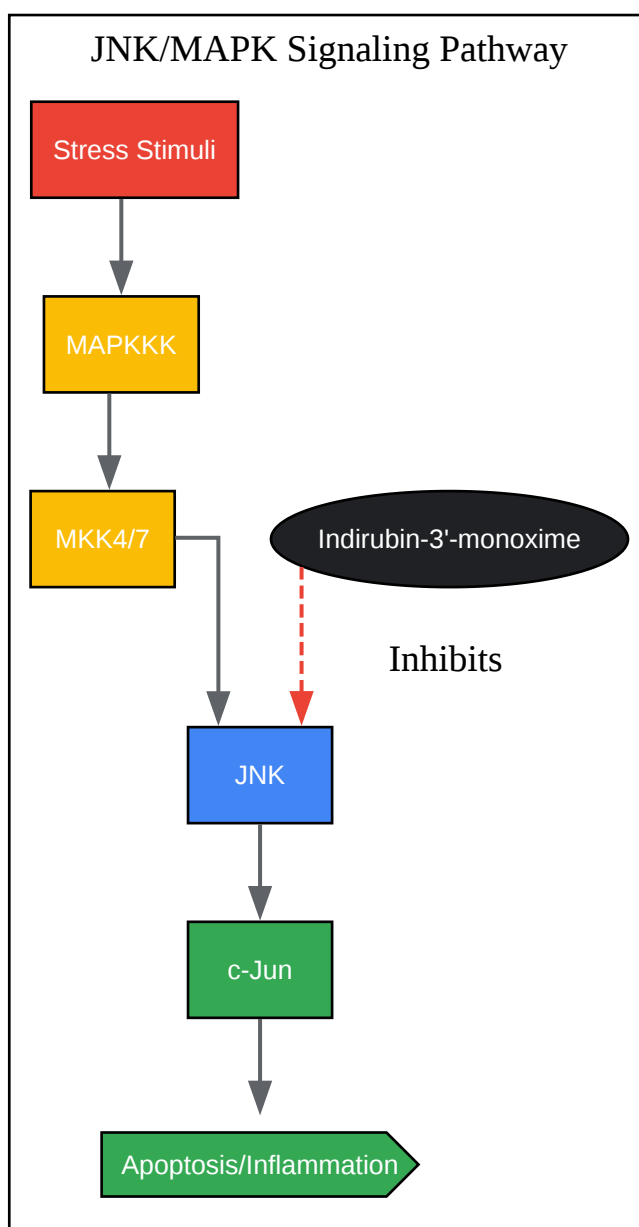
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Cell Cycle Regulation by CDKs



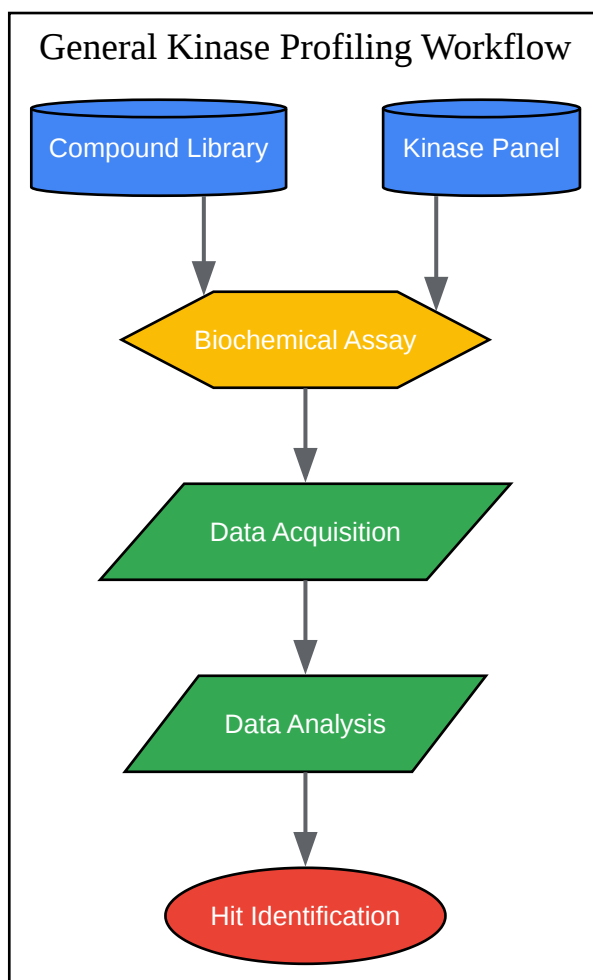
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Wnt/ β -catenin Signaling Pathway



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JNK/MAPK Signaling Pathway



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General Kinase Profiling Workflow

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, detailed experimental methodologies are crucial. The following is a representative protocol for an *in vitro* kinase assay to determine the inhibitory activity of a compound against CDK2/Cyclin A.

In Vitro CDK2/Cyclin A Kinase Assay (Radiometric)

1. Reagents and Materials:

- Recombinant human CDK2/Cyclin A enzyme

- Histone H1 protein (substrate)
- **Indirubin-3'-monoxime** and other test compounds
- [γ - ^{32}P]ATP (radiolabeled ATP)
- Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerophosphate, 25 mM MgCl_2 , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- Stop solution (e.g., 7.5 M Guanidine Hydrochloride)
- Phosphocellulose paper
- Scintillation counter

2. Assay Procedure:

- Prepare serial dilutions of **Indirubin-3'-monoxime** and other test compounds in the kinase reaction buffer.
- In a microplate, add the diluted compounds, recombinant CDK2/Cyclin A enzyme, and the substrate (Histone H1).
- Initiate the kinase reaction by adding [γ - ^{32}P]ATP.
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
- Stop the reaction by adding the stop solution.
- Spot a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ - ^{32}P]ATP.
- Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, by fitting the data to a sigmoidal dose-response curve.

Conclusion

Indirubin-3'-monoxime is a multi-targeted kinase inhibitor with significant potency against CDKs and GSK-3 β . Its cross-reactivity profile, as detailed in this guide, provides valuable insights for researchers designing experiments or developing novel therapeutic strategies. The provided experimental protocols and pathway diagrams serve as a resource for further investigation into the mechanism of action and potential applications of this versatile compound. It is important to note that for a definitive and comprehensive understanding of its selectivity, a head-to-head comparison with other inhibitors against a broad kinome panel under standardized assay conditions is recommended.

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References

- 1. Indirubin-3'-oxime | JNK | CDK | GSK-3 | TargetMol [targetmol.com]
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